molecular formula C12H17BrO2 B8001997 1-Bromo-4-methoxy-3-n-pentyloxybenzene

1-Bromo-4-methoxy-3-n-pentyloxybenzene

Cat. No.: B8001997
M. Wt: 273.17 g/mol
InChI Key: SQEWBHYTGPVPSJ-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-3-n-pentyloxybenzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a bromine atom, a methoxy group, and a pentyloxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

1-Bromo-4-methoxy-3-n-pentyloxybenzene can be synthesized through several synthetic routes. One common method involves the bromination of 4-methoxy-3-n-pentyloxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

1-Bromo-4-methoxy-3-n-pentyloxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: The methoxy and pentyloxy groups can undergo oxidation under specific conditions, leading to the formation of corresponding aldehydes or carboxylic acids. Reagents such as potassium permanganate or chromium trioxide are often used for these oxidations.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts can achieve this transformation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 4-methoxy-3-n-pentyloxyanisole.

Scientific Research Applications

1-Bromo-4-methoxy-3-n-pentyloxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic ethers with biological molecules.

    Medicine: Research into the potential medicinal properties of derivatives of this compound is ongoing. These derivatives may exhibit pharmacological activities that could be harnessed for therapeutic purposes.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methoxy-3-n-pentyloxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom and ether groups play crucial roles in its reactivity. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The methoxy and pentyloxy groups can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-Bromo-4-methoxy-3-n-pentyloxybenzene can be compared with other similar compounds, such as:

    1-Bromo-4-methoxybenzene: This compound lacks the pentyloxy group, making it less sterically hindered and potentially more reactive in certain substitution reactions.

    1-Bromo-4-n-pentyloxybenzene: This compound lacks the methoxy group, which can affect its electronic properties and reactivity.

    4-Methoxy-3-n-pentyloxybenzene: This compound lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

Properties

IUPAC Name

4-bromo-1-methoxy-2-pentoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-3-4-5-8-15-12-9-10(13)6-7-11(12)14-2/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEWBHYTGPVPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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